molecular formula C25H18Cl2FNO4S B11644440 (5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11644440
M. Wt: 518.4 g/mol
InChI Key: NSBZDVFSMCQYKX-UUYOSTAYSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes chlorobenzyl, fluorobenzyl, and methoxybenzylidene groups attached to a thiazolidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorobenzyl, fluorobenzyl, and methoxybenzylidene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted analogs. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione include other thiazolidinedione derivatives, such as:

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione with antidiabetic properties.

    Troglitazone: A thiazolidinedione that was previously used as an antidiabetic drug but was withdrawn due to safety concerns.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of chlorobenzyl, fluorobenzyl, and methoxybenzylidene groups. These structural elements may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H18Cl2FNO4S

Molecular Weight

518.4 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H18Cl2FNO4S/c1-32-21-11-17(10-20(27)23(21)33-14-16-4-8-19(28)9-5-16)12-22-24(30)29(25(31)34-22)13-15-2-6-18(26)7-3-15/h2-12H,13-14H2,1H3/b22-12-

InChI Key

NSBZDVFSMCQYKX-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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